molecular formula C9H13NO B8581234 3-[(Methylamino)methyl]phenylmethanol CAS No. 69383-73-9

3-[(Methylamino)methyl]phenylmethanol

Cat. No.: B8581234
CAS No.: 69383-73-9
M. Wt: 151.21 g/mol
InChI Key: GDMUNGBYFQGLBW-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]phenylmethanol is a chiral aromatic alcohol characterized by a benzene ring substituted with a hydroxymethyl (–CH2OH) group and a methylaminomethyl (–CH2NHCH3) group at the meta position. This structure confers both hydrophilic (via the alcohol and amine groups) and hydrophobic (via the aromatic ring) properties, making it a compound of interest in pharmaceutical and synthetic chemistry. Its applications may include serving as a chiral intermediate or precursor for bioactive molecules, though specific pharmacological data remain unexplored in the available literature.

Properties

CAS No.

69383-73-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[3-(methylaminomethyl)phenyl]methanol

InChI

InChI=1S/C9H13NO/c1-10-6-8-3-2-4-9(5-8)7-11/h2-5,10-11H,6-7H2,1H3

InChI Key

GDMUNGBYFQGLBW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-[(Methylamino)methyl]phenylmethanol can be contextualized by comparing it to analogous phenylmethanol derivatives. Below is a detailed analysis:

Substituent Position and Steric Effects

  • (2-Methylphenyl)phenylmethanol (): This compound features a methyl group at the ortho position and a hydroxymethyl group on a separate benzene ring. Despite structural similarities, the addition of a second methyl group in (2,6-dimethylphenyl)phenylmethanol drastically alters its chromatographic behavior. For instance, its CSDP esters exhibit baseline separation via HPLC (α = 1.25, Rs = 1.94) compared to non-separable esters of the mono-methyl analog . This highlights how minor steric changes (e.g., methyl group count) influence stereochemical resolution.
  • 4-Amino-3-methoxy-benzenemethanol (): Substitution with amino (–NH2) and methoxy (–OCH3) groups at the 4- and 3-positions, respectively, introduces distinct electronic effects.

Functional Group Modifications

  • 2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol (): This analog replaces the hydroxymethyl group with an ethanolamine (–CH2NHCH2CH2OH) side chain and introduces a chlorophenylmethoxy substituent. The chlorine atom increases molecular weight and lipophilicity, while the ethanolamine moiety enhances hydrogen-bonding capacity, likely improving aqueous solubility relative to the target compound .
  • (2-((3-Methylcyclopentyl)amino)phenyl)methanol (): Here, the methylamino group is replaced with a bulky 3-methylcyclopentylamino substituent at the ortho position. The cyclopentyl ring introduces significant steric hindrance and lipophilicity, which could reduce solubility in polar solvents but improve membrane permeability in biological systems .

Spectral and Analytical Challenges

  • demonstrates that structurally similar compounds, such as (2-methylphenyl)phenylmethanol and its dimethyl analog, produce circular dichroism (CD) spectra with opposite signs despite analogous substitution patterns. This underscores the risk of misassigning absolute configurations based solely on spectral comparisons, emphasizing the need for corroborative techniques like X-ray crystallography or computational modeling .

Comparative Data Table

Compound Name Key Substituents Structural Features Analytical Observations Reference
This compound –CH2OH (meta), –CH2NHCH3 (meta) Chiral, hydrophilic/hydrophobic balance N/A (limited direct data) N/A
(2-Methylphenyl)phenylmethanol –CH2OH (para), –CH3 (ortho) Mono-methyl ortho substitution CSDP esters inseparable via HPLC
(2,6-Dimethylphenyl)phenylmethanol –CH2OH (para), –CH3 (ortho, ortho') Di-methyl ortho substitution CSDP esters separable (α = 1.25, Rs = 1.94)
4-Amino-3-methoxy-benzenemethanol –NH2 (para), –OCH3 (meta) Electron-donating groups Enhanced basicity and ring reactivity
2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol –CH2NHCH2CH2OH, –OCH2(2-Cl-C6H4) Chlorine and ethanolamine substituents Increased lipophilicity and H-bonding
(2-((3-Methylcyclopentyl)amino)phenyl)methanol –CH2OH (para), –NH(3-Me-cyclopentyl) (ortho) Bulky cyclopentyl group High steric hindrance, lipophilic

Key Findings and Implications

Substituent Position : Ortho-substituted analogs (e.g., ) face steric challenges that affect chromatographic separation and stereochemical assignments, whereas meta-substituted compounds (e.g., the target) may exhibit more predictable behavior.

Functional Groups: Amino and ethanolamine groups enhance solubility and reactivity, while halogens (e.g., chlorine) or cyclic amines increase lipophilicity.

Analytical Caution : CD spectra alone are insufficient for absolute configuration determination in closely related analogs, necessitating multi-technique validation .

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